4-(2-Bromoethyl)quinolin-2(1H)-one is a synthetic organic compound that belongs to the quinoline family, characterized by a bromine atom attached to a two-carbon ethyl chain at the 4-position of the quinoline ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the development of anticancer agents and other pharmaceuticals.
The compound is synthesized through various chemical methods, primarily involving the bromination of quinolin-2(1H)-one derivatives. The synthesis routes often utilize acetoacetanilide as a precursor, undergoing bromination and subsequent reactions to yield the desired product.
4-(2-Bromoethyl)quinolin-2(1H)-one is classified as a halogenated heterocyclic compound. It falls under the broader category of quinolone derivatives, which are known for their diverse biological activities, including antimicrobial and anticancer properties.
The synthesis of 4-(2-Bromoethyl)quinolin-2(1H)-one typically involves several key steps:
The synthesis requires careful control of reaction conditions such as temperature, pH, and reaction time. Techniques like thin-layer chromatography (TLC) are employed to monitor reaction progress, while purification methods include recrystallization and column chromatography.
The molecular structure of 4-(2-Bromoethyl)quinolin-2(1H)-one features a quinoline ring system substituted at the 4-position with a bromoethyl group. Its structural formula can be represented as follows:
4-(2-Bromoethyl)quinolin-2(1H)-one participates in various chemical reactions:
Reactivity studies show that the presence of the bromine atom significantly influences the electrophilic nature of the compound, making it more susceptible to nucleophilic attack.
The mechanism of action for compounds like 4-(2-Bromoethyl)quinolin-2(1H)-one often involves interaction with biological targets such as enzymes or receptors in cancer cells. The bromoethyl group can enhance lipophilicity, facilitating membrane penetration and interaction with intracellular targets.
Biological assays have indicated that derivatives of quinoline compounds exhibit cytotoxic effects against various cancer cell lines, potentially through mechanisms like apoptosis induction or inhibition of cell proliferation .
4-(2-Bromoethyl)quinolin-2(1H)-one has several scientific uses:
Quinolinone derivatives represent a privileged scaffold in medicinal chemistry with well-documented antimicrobial properties. The 2-quinolone core, exemplified by natural alkaloids like viridicatin isolated from Penicillium species, served as an early foundation for antibacterial development due to its inherent activity against Gram-positive pathogens [7]. This natural product inspired systematic synthetic explorations, leading to halogenated derivatives that demonstrated enhanced potency. The introduction of bromine atoms—particularly at the C4 position—emerged as a critical strategy for optimizing antimicrobial activity, as evidenced by 6-bromo-4-methylquinolin-2(1H)-one derivatives showing significant efficacy against Staphylococcus aureus [7]. Historically, these compounds exerted their effects through inhibition of bacterial type II topoisomerases (DNA gyrase and topoisomerase IV), essential enzymes for DNA replication and bacterial survival [7]. The structural evolution from simple quinolinones to 4-(bromomethyl)quinolin-2(1H)-one (CAS 4876-10-2) marked a pivotal advancement, providing a synthetic handle for molecular hybridization strategies that connected the quinolinone pharmacophore to other bioactive heterocycles via spacer units [6] [9].
Table 1: Evolution of Key Quinolinone Antimicrobial Scaffolds
Compound Class | Structural Feature | Antimicrobial Spectrum | Mechanistic Insight |
---|---|---|---|
Natural Viridicatin | Unsubstituted 2-quinolone | Moderate Gram-positive activity | Undefined mode of action |
4-Bromomethyl derivatives | -CH₂Br at C4 | Broad-spectrum potential | Topoisomerase inhibition scaffold |
6-Bromo-4-methylquinolinone | -CH₃ at C4, -Br at C6 | Enhanced anti-S. aureus | DNA gyrase binding confirmed by docking |
4-(2-Bromoethyl)quinolinone | -CH₂CH₂Br at C4 | Hybridization-ready platform | Enables triazole/oxadiazole conjugation |
The bromoethyl moiety (-CH₂CH₂Br) in 4-(2-bromoethyl)quinolin-2(1H)-one (PubChem CID: 13471505) represents a strategic molecular innovation compared to its bromomethyl (-CH₂Br) predecessor. While both serve as alkylating agents and synthetic intermediates, the bromoethyl group offers distinct advantages in drug design. The two-carbon spacer provides greater conformational flexibility and extends the reach of the electrophilic bromine atom, facilitating nucleophilic substitution reactions with diverse nitrogen, sulfur, and oxygen nucleophiles present in complex biological targets [1] [2]. This enhanced reactivity profile enables efficient conjugation to pharmacophores via linkers like triazoles or oxadiazoles, which are crucial for improving target affinity and pharmacokinetic properties [7].
In antimicrobial applications, the bromoethyl derivative serves as a precursor to compounds such as quinolone-triazole-benzimidazole hybrids. These structures leverage the bromoethyl group’s reactivity for "click chemistry" cycloadditions, generating triazole-linked conjugates with potent activity against multidrug-resistant Staphylococcus aureus (MIC values ≤ 2 µg/mL) [7]. Similarly, in anticancer research, the bromoethyl chain enables tethering to 1,3,4-oxadiazole rings, creating dual EGFR/DNA gyrase inhibitors that exhibit nanomolar cytotoxicity against HepG2 and MCF-7 cell lines [3]. The ethylene bridge’s length also reduces steric hindrance during target binding compared to shorter linkers, optimizing interactions within enzymatic pockets like EGFR’s hydrophobic region II [3].
Table 2: Comparative Reactivity and Applications of Bromoalkyl Quinolinones
Property | 4-(Bromomethyl)quinolinone | 4-(2-Bromoethyl)quinolinone |
---|---|---|
Molecular Formula | C₁₀H₈BrNO | C₁₁H₁₀BrNO |
Bond Length (C-Br) | ~1.92 Å | ~1.94 Å |
Spacer Length | Short (methylene) | Extended (ethylene) |
Key Reactivity | SN2 reactions (slower kinetics) | Enhanced SN2 kinetics |
Hybridization Utility | Limited by steric constraints | Enables diverse heterocycle links |
Biological Advantage | Moderate EGFR affinity | Optimized kinase/DNA gyrase binding |
The bioactivity of quinolinone derivatives is exquisitely sensitive to the position of functionalization, with C4 emerging as a privileged site for electrophilic groups like bromoethyl. This preference stems from C4’s proximity to the hydrogen-bond accepting carbonyl at C2 and the basic pyridinic nitrogen, creating an electronic environment that enhances the leaving group capacity of bromine in alkylation reactions [6] [9]. Molecular modeling studies confirm that C4-substituents project into hydrophobic enzyme pockets inaccessible to substitutions at other positions [5] [8]. For instance, in tubulin-targeting pyrano[3,2-c]quinolones, C4-aryl groups induce G2/M cell cycle arrest by disrupting microtubule assembly, whereas C6 or C8 substitutions diminish this activity [5].
Position-specific effects extend to antimicrobial potency. 6-Bromo-4-methylquinolin-2(1H)-one exhibits superior activity against Escherichia coli compared to its 5- or 7-bromo isomers due to optimized DNA gyrase binding [7]. Similarly, 4-(2-bromoethyl) derivatives enable selective targeting of cytochrome bc₁ complex in Mycobacterium tuberculosis when combined with C2 trifluoromethyl groups (MIC ≤ 0.02 μM) [4]. The bromoethyl chain at C4 specifically aligns with telacebec-like pharmacophores in the QcrB subunit binding site, demonstrating how position governs target engagement [4].
Table 3: Position-Specific Effects on Quinolinone Bioactivity
Position | Functionalization | Biological Consequence | Mechanistic Rationale |
---|---|---|---|
C2 | Trifluoromethyl (-CF₃) | Enhanced antitubercular activity (↓ MIC) | Improved membrane penetration and metabolic stability |
C4 | Bromoethyl (-CH₂CH₂Br) | Optimized hybridization potential | Electrophilic carbon for nucleophilic displacement |
C4 | Aryl/heteroaryl linkers | Tubulin polymerization inhibition (GI₅₀: 0.014–0.39 μM) | Hydrophobic pocket occupancy in β-tubulin |
C6 | Bromo/fluoro | Broad-spectrum antibacterial enhancement | DNA gyrase binding pocket complementarity |
C8 | Methoxy (-OCH₃) | Reduced anticancer efficacy | Steric clash with kinase ATP binding sites |
The strategic incorporation of bromoethyl at C4 thus creates a versatile platform for generating multitarget inhibitors. This position enables synergistic electronic and steric effects that are unattainable with isomeric functionalizations, solidifying its role in contemporary quinolinone-based drug discovery [1] [3] [9].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1